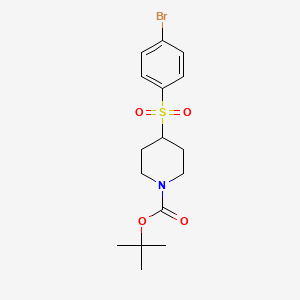

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a protected building block used in organic synthesis . It is a versatile chemical compound used in scientific research, with applications ranging from organic synthesis to medicinal chemistry, enabling the development of new drugs and materials.

Synthesis Analysis

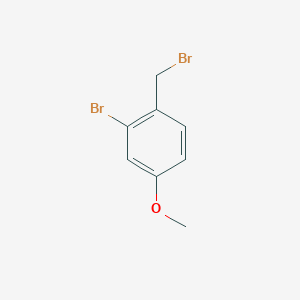

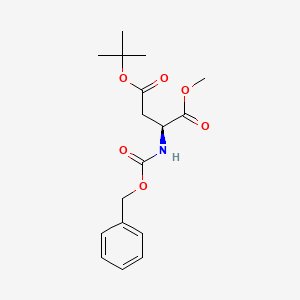

The synthesis of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine involves several steps. One method involves the use of Lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) dropped into a suspension of bromomethyltriphenylphsphonium bromide (3.22 g, 7.38 mmol) at −15° C. under nitrogen atmosphere . Another method involves the use of N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 ml) added after 15 min. under stirring at the same temperature .Molecular Structure Analysis

The molecular structure of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine can be found in various databases such as ChemSpider . The molecular formula is C16H22BrNO4 and the molecular weight is 404.32 .Chemical Reactions Analysis

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine is a precursor that can be used for the manufacture of fentanyl and its analogues . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine include a molecular weight of 404.32 , a density of 1.3403 g/mL at 25 °C , and a boiling point of 100-118 °C/0.5 mmHg .Scientific Research Applications

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound could potentially be used in the synthesis of various piperidine derivatives .

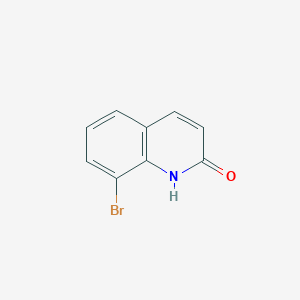

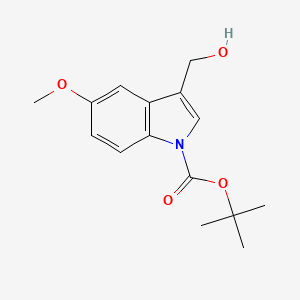

Precursor to Biologically Active Natural Products

The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

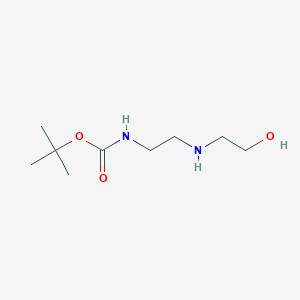

Semi-Flexible Linker in PROTAC Development

The compound can be used as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation .

Building Blocks/Intermediates in Organic Synthesis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis of Substituted Piperidines

The compound could potentially be used in the synthesis of substituted piperidines .

Synthesis of Spiropiperidines

The compound could potentially be used in the synthesis of spiropiperidines .

Synthesis of Condensed Piperidines

The compound could potentially be used in the synthesis of condensed piperidines .

Synthesis of Piperidinones

The compound could potentially be used in the synthesis of piperidinones .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZKFSDUCCEPDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449431 |

Source

|

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine | |

CAS RN |

226398-62-5 |

Source

|

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)